2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Kinase Inhibition EGFR TRK

2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2190365-33-2) is a synthetic small molecule with the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol. It belongs to the benzamide class, characterized by a trimethoxyphenyl ring linked via an amide bond to an ethyl spacer, which is further connected to a 2-oxopyrimidine moiety.

Molecular Formula C16H19N3O5
Molecular Weight 333.344
CAS No. 2190365-33-2
Cat. No. B2633983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
CAS2190365-33-2
Molecular FormulaC16H19N3O5
Molecular Weight333.344
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OC)OC
InChIInChI=1S/C16H19N3O5/c1-22-12-6-5-11(13(23-2)14(12)24-3)15(20)17-8-10-19-9-4-7-18-16(19)21/h4-7,9H,8,10H2,1-3H3,(H,17,20)
InChIKeyZUTMMHITCDGUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2190365-33-2): Procurement-Relevant Chemical Identity and Baseline Characteristics


2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2190365-33-2) is a synthetic small molecule with the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol . It belongs to the benzamide class, characterized by a trimethoxyphenyl ring linked via an amide bond to an ethyl spacer, which is further connected to a 2-oxopyrimidine moiety. Its structural features suggest potential interactions with biological targets common to kinase inhibitors or other ATP-competitive enzymes, but a comprehensive, peer-reviewed characterization of its primary pharmacological target or mechanism of action is absent from the open scientific literature.

Why 2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide Cannot Be Generically Substituted with In-Class Analogs


The specific arrangement of three methoxy groups on the benzamide ring, combined with the 2-oxopyrimidine moiety, creates a unique pharmacophore that is highly unlikely to be replicated by simple in-class substitution. Close analogs, such as 3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide or 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide , differ in critical electronic (electron-donating vs. withdrawing), steric, and hydrogen-bonding properties of the benzamide ring. These differences are known to profoundly impact target binding affinity, selectivity, and pharmacokinetic profiles in similar chemotypes, making generic interchange invalid without direct comparative data. The absence of publicly available head-to-head data for this specific compound does not imply equivalence; it underscores a critical evidence gap that must be resolved by the vendor or through custom research before any substitute can be considered.

Quantitative Differential Evidence Guide for 2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2190365-33-2)


Critical Evidence Gap: Absence of Comparator-Based Activity Data for Scientific Selection

A systematic search of primary literature, patents, and authoritative databases reveals no publicly available comparator-based quantitative biological activity data for this exact compound. While related patent activity (see, for example, Chinese patents on methoxy-substituted benzamide pyrimidine derivatives as EGFR/TRK inhibitors [1]) confirms the general therapeutic relevance of the chemotype, no head-to-head studies comparing 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide with its closest analogs (e.g., compounds differing only in the substitution pattern on the benzamide ring) were found.

Kinase Inhibition EGFR TRK Cancer

Derived Application Scenarios for 2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2190365-33-2) Based on Chemotype Potential


Provisional Use as a Tool Compound in Kinase Profiling Panels

Given the chemotype's link to kinase inhibition targets like EGFR or TRK in a closely related patent [1], this compound could be provisionally used as a structurally distinct probe in broad kinase selectivity panels. Its value would be determined by its differential inhibition profile compared to well-characterized control inhibitors, data which must be supplied by the vendor or generated by the end-user.

Exploratory Structure-Activity Relationship (SAR) Studies for Benzamide-Pyrimidine Hybrids

The compound's unique 2,3,4-trimethoxy substitution pattern, combined with the 2-oxopyrimidine tail, makes it a valuable data point for SAR studies exploring how methoxy group positioning affects potency and physicochemical properties. Its procurement is justified only if the research aims to map this specific substitution space against other analogs lacking published data.

Quote Request

Request a Quote for 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.